

1-(3-fluorobenzoyl)piperazine CAS number and molecular weight

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Compound of Interest

Compound Name: 1-(3-fluorobenzoyl)piperazine

Cat. No.: B062034

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In-Depth Technical Guide: 1-(3-fluorobenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(3-fluorobenzoyl)piperazine**, also known as (3-fluorophenyl)(piperazin-1-yl)methanone. The information presented herein is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Core Chemical Data

A summary of the key chemical identifiers and properties for **1-(3-fluorobenzoyl)piperazine** and its hydrochloride salt is provided below.

Identifier	Value	Reference
Chemical Name	(3-fluorophenyl)(piperazin-1-yl)methanone	N/A
Synonym	1-(3-fluorobenzoyl)piperazine	N/A
CAS Number (HCl Salt)	1187890-39-6	[1]
Molecular Formula (Free Base)	C ₁₁ H ₁₃ FN ₂ O	Calculated
Molecular Weight (Free Base)	208.23 g/mol	Calculated
Molecular Formula (HCl Salt)	C ₁₁ H ₁₄ ClFN ₂ O	Calculated
Molecular Weight (HCl Salt)	244.69 g/mol	Calculated

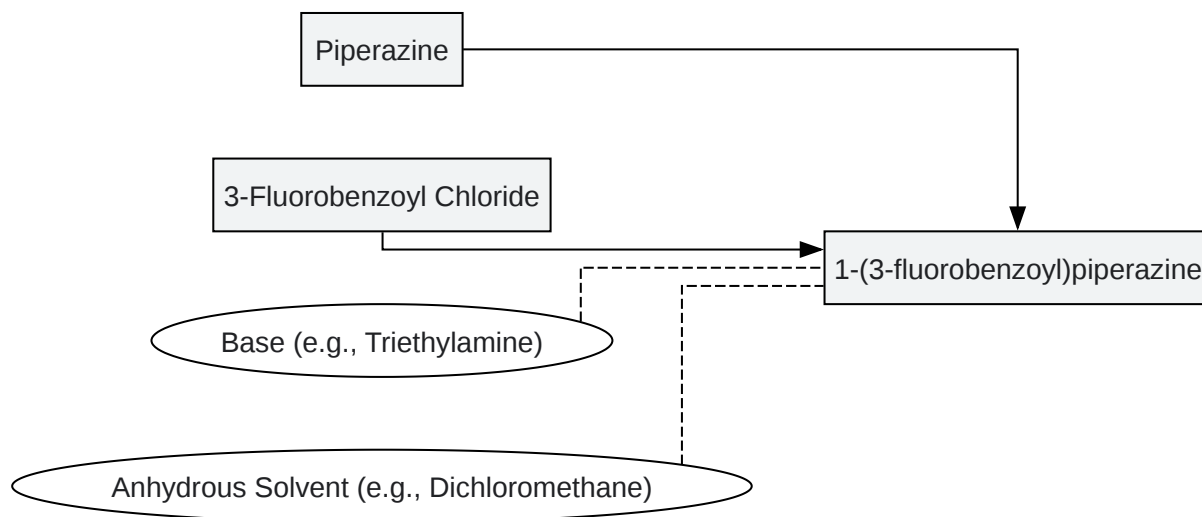
Synthesis and Experimental Protocols

The synthesis of **1-(3-fluorobenzoyl)piperazine** typically involves the acylation of piperazine with 3-fluorobenzoyl chloride. While a specific detailed protocol for this exact molecule is not readily available in the cited literature, a general and adaptable procedure can be derived from the synthesis of analogous 1-(substituted-benzoyl)-4-(substituted)piperazine derivatives.

General Synthesis Protocol:

This protocol is adapted from methodologies for similar compounds and should be optimized for specific laboratory conditions.

Reaction:



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Figure 1: General synthesis scheme for **1-(3-fluorobenzoyl)piperazine**.

Materials:

- Piperazine
- 3-Fluorobenzoyl chloride
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Anhydrous sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) in anhydrous dichloromethane.
- To this solution, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure **1-(3-fluorobenzoyl)piperazine**.

Biological Activity and Potential Applications

While specific biological data for **1-(3-fluorobenzoyl)piperazine** is limited in publicly available literature, the piperazine moiety is a well-established pharmacophore present in a wide array of biologically active compounds. Derivatives of 1-benzoylpiperazine have been investigated for various therapeutic applications.

The broader class of piperazine-containing compounds has shown a wide range of biological activities, including but not limited to:

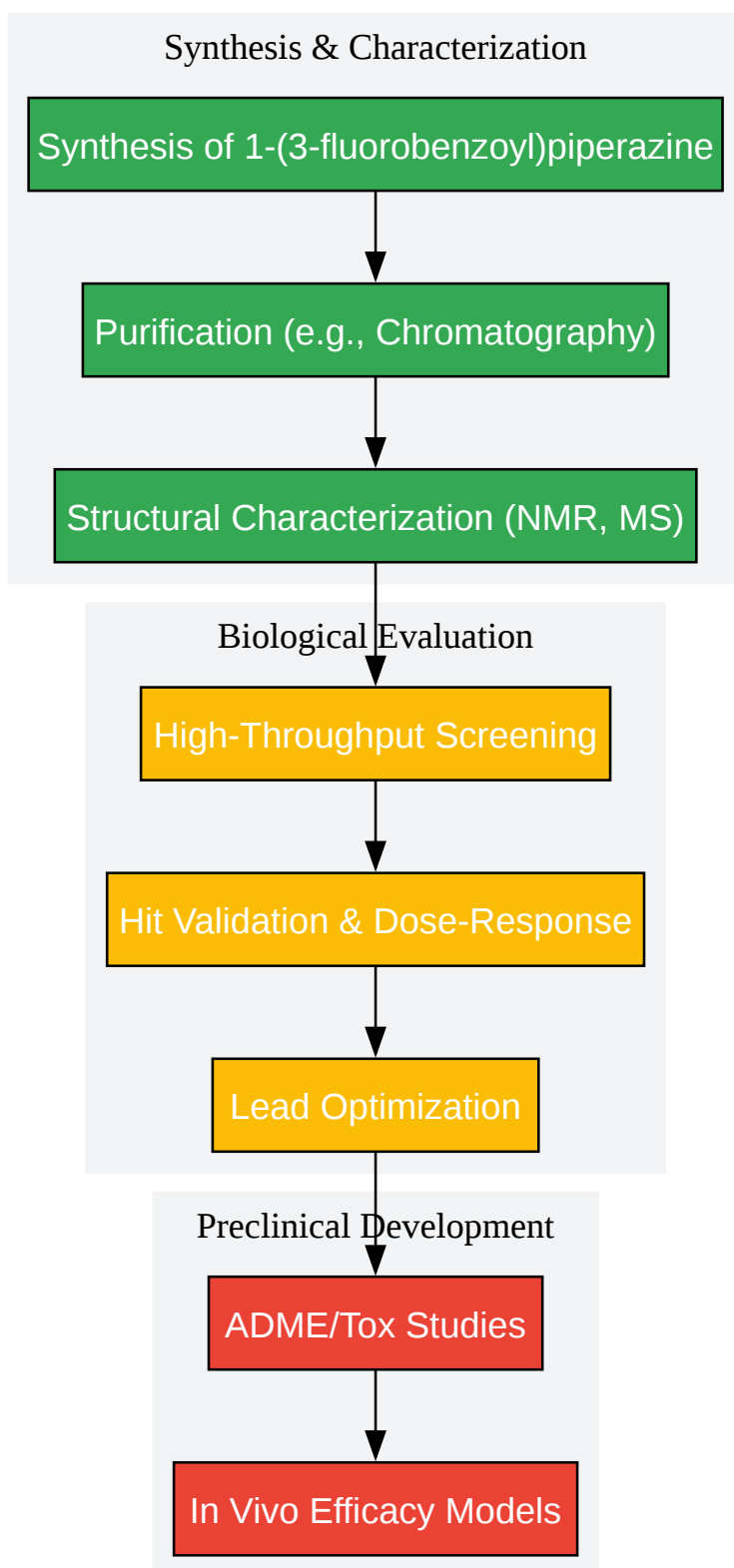
- **Anticancer Properties:** Many quinoline and piperazine derivatives have been studied for their potential as anticancer agents, with some proposed to act as inhibitors of signaling pathways such as the PI3K/Akt/mTOR pathway.
- **Antimicrobial and Antifungal Activity:** Substituted piperazine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

- **Neurological and Psychiatric Applications:** The piperazine scaffold is central to many drugs targeting the central nervous system, including antipsychotics and antidepressants.

It is plausible that **1-(3-fluorobenzoyl)piperazine** could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate the specific biological activity and mechanism of action of this compound.

Experimental Workflows and Logical Relationships

The development and investigation of novel compounds like **1-(3-fluorobenzoyl)piperazine** typically follow a structured workflow.



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Figure 2: A generalized workflow for the development of a novel chemical entity.

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References

- 1. (3-fluorophenyl)-piperazin-1-ylmethanone hydrochloride | 1187890-39-6 [amp.chemicalbook.com]
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